4-fluoro-2-isopropyl-1-methoxybenzene
Description
4-Fluoro-2-isopropyl-1-methoxybenzene is a substituted benzene derivative with a methoxy group (-OCH₃) at position 1, an isopropyl group (-CH(CH₃)₂) at position 2, and a fluorine atom (-F) at position 4. Its molecular formula is C₁₀H₁₃FO, with a molecular weight of 168.21 g/mol. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy, isopropyl) groups, influencing its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
4-fluoro-1-methoxy-2-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGKVZRQKYHKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694587 | |
| Record name | 4-Fluoro-1-methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-71-1 | |
| Record name | 4-Fluoro-1-methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-isopropyl-1-methoxybenzene typically involves multiple steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This forms an acylbenzene intermediate.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration and Reduction: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids, followed by reduction of the nitro group to an amine.
Substitution Reactions: The amine group can be further functionalized to introduce the fluorine and methoxy groups under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-isopropyl-1-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-donating groups (methoxy and isopropyl), the compound is reactive towards electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydrocarbons.
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Fluoro-2-isopropyl-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-2-isopropyl-1-methoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound reacts with electrophiles, forming intermediates that undergo further reactions.
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical properties and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-1-isopropyl-2-methoxybenzene (CAS 1369775-86-9)
- Molecular Formula : C₁₀H₁₃BrO
- Molecular Weight : 229.11 g/mol
- Substituents :
- Position 1: Isopropyl
- Position 2: Methoxy
- Position 4: Bromine
Key Differences:
Halogen Substitution : Bromine (Br) replaces fluorine (F) at position 2. Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce its electron-withdrawing inductive effect but increase London dispersion forces, leading to higher molecular weight and boiling/melting points .
Substituent Positions : The methoxy and isopropyl groups are swapped (positions 1 and 2). This alters steric hindrance and resonance effects. For example, the isopropyl group at position 1 in this compound may cause less steric interference with the methoxy group compared to the target compound’s configuration.
Reactivity : Bromine’s superior leaving-group ability makes this compound more reactive in nucleophilic aromatic substitution (NAS) reactions compared to the fluorine-containing target compound .
2-Methoxy-4-methyl-1-isopropylbenzene (CAS 1076-56-8)
- Molecular Formula : C₁₁H₁₆O
- Molecular Weight : 164.24 g/mol
- Substituents :
- Position 1: Isopropyl
- Position 2: Methoxy
- Position 4: Methyl (-CH₃)
Key Differences:
Substituent Type : Methyl (-CH₃), an electron-donating group, replaces fluorine at position 2. This increases the ring’s electron density, making the compound more reactive toward electrophilic aromatic substitution (EAS) compared to the fluorine-substituted target compound .
Molecular Weight and Polarity: The absence of fluorine reduces polarity and molecular weight (164.24 vs. 168.21 g/mol). This likely decreases boiling/melting points and increases solubility in nonpolar solvents .
Fluazolate (Pesticide Compound from )
- Structure : Contains a 4-fluoro-substituted benzoate ester with an isopropyl group.
- Key Differences :
- Complexity : Fluazolate’s structure includes a pyrazole ring and chlorine substituents, making it significantly larger and more complex than the target compound.
- Functionality : The isopropyl group is part of an ester moiety rather than a direct benzene substituent. This ester linkage enhances hydrolysis susceptibility compared to the target compound’s stable ether (methoxy) and alkyl (isopropyl) groups .
Comparative Data Table
Research Findings and Implications
- Halogen Impact : Fluorine’s electronegativity enhances binding to biological targets (e.g., enzymes in pesticides), as seen in fluazolate . Bromine’s larger size may improve thermal stability in industrial applications .
- Steric and Positional Effects : The isopropyl group at position 2 in the target compound may hinder meta-substitution reactions compared to its position 1 analogs .
- Solubility Trends : The target compound’s fluorine atom likely increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO) compared to the methyl-substituted analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
